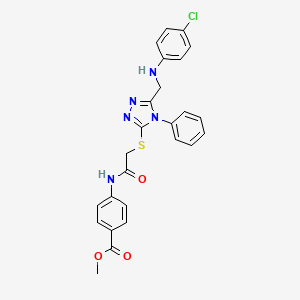

methyl 4-(2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

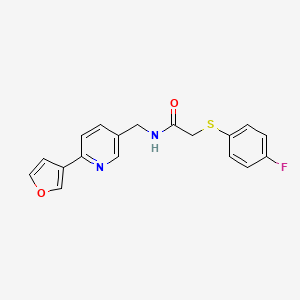

This compound is a complex organic molecule that contains several functional groups, including an amine group (NH2), a phenyl group (C6H5), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), a thio group (S), an acetamido group (CH3CONH2), and a benzoate group (C6H5COO). The presence of these functional groups suggests that this compound could have a variety of chemical properties and could potentially be used in a range of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl and triazole rings suggests that the compound could have a planar structure in these regions. The other functional groups could add complexity to the structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the triazole ring could potentially be involved in click chemistry reactions, and the benzoate group could undergo hydrolysis to form benzoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups such as the amine and ester could make the compound soluble in polar solvents .Scientific Research Applications

Suzuki–Miyaura Coupling Applications

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound , “methyl 4-(2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate,” contains a boron atom and can be utilized in SM coupling reactions .

Key Points::Cytotoxicity Studies

The compound has been investigated for its cytotoxicity. Specifically, the derivative “2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile” exhibited significant cytotoxicity against six cancer cell lines . Further studies in this area could explore its potential as an anticancer agent.

Nonlinear Optical (NLO) Single Crystals

Another application lies in the growth of organic nonlinear optical (NLO) single crystals. For instance, “2-amino-4-methylpyridinium-4-hydroxybenzolate” (a derivative of the compound) was successfully grown as an NLO single crystal . These crystals have potential applications in optoelectronic devices.

Antibacterial Activity

Researchers have synthesized a series of derivatives containing the triazole moiety, similar to the compound . These derivatives were screened for in vitro antibacterial activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . Further exploration of its antibacterial properties could be valuable.

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s worth noting that compounds with similar structures often work by binding to their target proteins and modulating their activity .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

The bioavailability of a compound depends on these properties, which determine how much of the compound reaches its target after administration .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects .

properties

IUPAC Name |

methyl 4-[[2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN5O3S/c1-34-24(33)17-7-11-20(12-8-17)28-23(32)16-35-25-30-29-22(31(25)21-5-3-2-4-6-21)15-27-19-13-9-18(26)10-14-19/h2-14,27H,15-16H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPUGCAANGDOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2452590.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2452592.png)

![Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2452595.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2452602.png)

![2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2452605.png)

![(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2452607.png)